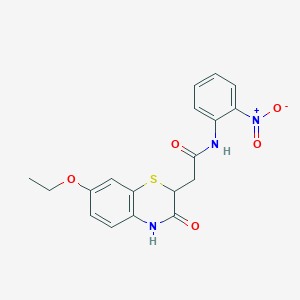

2-(7-ethoxy-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-nitrophenyl)acetamide

Description

The target compound is a 1,4-benzothiazine derivative featuring a 7-ethoxy substitution on the benzothiazin ring and an N-(2-nitrophenyl)acetamide group. Key structural features include:

- Benzothiazin Ring: A 3-oxo-3,4-dihydro-2H-1,4-benzothiazine scaffold, which is a sulfur-containing heterocycle known for bioactivity .

- 7-Ethoxy Group: Enhances lipophilicity and may influence metabolic stability.

Properties

IUPAC Name |

2-(7-ethoxy-3-oxo-4H-1,4-benzothiazin-2-yl)-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-2-26-11-7-8-13-15(9-11)27-16(18(23)20-13)10-17(22)19-12-5-3-4-6-14(12)21(24)25/h3-9,16H,2,10H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFAQIDOTSXFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(7-ethoxy-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-nitrophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activities, and relevant case studies based on diverse and authoritative sources.

- IUPAC Name: this compound

- Molecular Formula: CHNOS

- Molecular Weight: 342.40 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

In vitro studies have demonstrated that derivatives of benzothiazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was evaluated against pancreatic (MIAPACA), cervical (HeLa), breast (MDA-MB-231), and neuroblastoma (IMR32) cell lines. The results indicated that certain derivatives showed IC values in the low micromolar range, suggesting strong antitumor potential.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 8g | MIAPACA | 1.5 |

| 8i | HeLa | 1.8 |

| 8j | MDA-MB-231 | 2.0 |

Antimicrobial Activity

Research indicates that compounds similar to 2-(7-ethoxy...) have exhibited antimicrobial properties against both gram-positive and gram-negative bacteria. For example, a study reported that benzothiazine derivatives showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production and nitric oxide synthesis in macrophages. The results revealed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations of 10 µM.

Case Studies

-

Anticancer Efficacy Study

- A recent study synthesized several benzothiazine derivatives, including the target compound. The derivatives were tested for their ability to induce apoptosis in cancer cells via caspase activation pathways.

- Findings showed that the compound significantly increased caspase activity compared to control groups.

-

Antimicrobial Assessment

- In a comparative study of different benzothiazine derivatives, the target compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 15 µg/mL.

- This suggests its potential use as a lead compound in developing new antibiotics.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazin Ring

Key Observations :

Substituent Effects on the Acetamide Phenyl Group

Key Observations :

- Chloro vs. Nitro : Chlorine (electron-withdrawing but less polar than nitro) is common in active analogs (e.g., compound 47–50 in ).

- Positional Effects : 3D-QSAR studies indicate bulky para/meta substituents (e.g., 3,5-dichloro ) enhance antifungal activity, whereas ortho-nitro in the target compound may reduce binding efficiency .

Pharmacological and Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 2-(7-ethoxy-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-nitrophenyl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted benzothiazine intermediates. For example:

Benzothiazine Core Formation : React 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives with ethoxy-substituted alkylating agents under reflux conditions (e.g., acetic anhydride) to introduce the ethoxy group .

Acetamide Coupling : Use nucleophilic substitution or condensation reactions between the benzothiazine intermediate and 2-nitrophenylacetamide precursors. A common approach involves activating the carboxyl group (e.g., via mixed anhydrides or coupling reagents like DCC) to form the acetamide bond .

Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography or recrystallization.

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : X-ray crystallography is the gold standard. Steps include:

Crystal Growth : Use slow evaporation of ethanolic or DCM solutions to obtain single crystals .

Data Collection : Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Use SHELX (specifically SHELXL) for structure solution and refinement. Key parameters to analyze:

Q. What preliminary biological activities have been reported for benzothiazine-acetamide derivatives?

- Methodological Answer : Derivatives with a 3-oxo-benzothiazine core have shown:

- Antimicrobial Activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .

- Antioxidant Potential : Evaluated via DPPH radical scavenging assays (IC₅₀ values typically ranging 50–100 µM) .

Note : Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., nitro) enhance bioactivity .

Advanced Research Questions

Q. How to design experiments to evaluate the pharmacological efficacy of this compound in vivo?

- Methodological Answer : Use a randomized block design with split-plot arrangements:

Animal Models : Rodents (e.g., Wistar rats) for neurobehavioral assays (e.g., forced swim test for antidepressant activity) .

Dosing Regimens : Administer orally (10–100 mg/kg) or intraperitoneally, with vehicle controls.

Endpoint Analysis : Measure biomarkers (e.g., serotonin levels via HPLC) and histopathological changes.

Statistical Analysis : ANOVA with post-hoc Tukey tests; power analysis to determine sample size (n ≥ 6/group) .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer : Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Structural Polymorphism : Re-evaluate crystallinity (e.g., polymorph screening via DSC/XRD) and confirm purity (>95% by NMR).

Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends (e.g., RevMan software) .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to environmental receptors (e.g., soil enzymes).

Degradation Pathways : Simulate hydrolysis/oxidation using DFT calculations (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Bioaccumulation : Estimate logP values via ChemAxon or EPI Suite.

Validation : Compare predictions with experimental LC-MS/MS data on biodegradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.